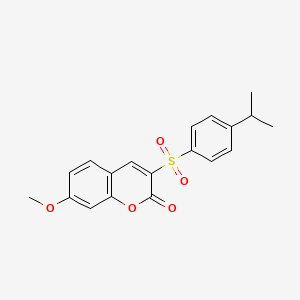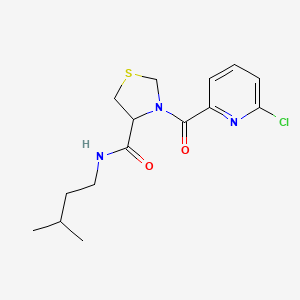
3-(6-Chloropyridine-2-carbonyl)-N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Chloropyridine-2-carbonyl)-N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide, also known as CP-690,550, is a synthetic small molecule inhibitor of Janus kinase 3 (JAK3). It was initially developed as an immunosuppressive drug for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, further research has revealed its potential in other areas of medicine, including oncology and transplantation.
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
Research has shown the utility of related chemical frameworks in the synthesis of complex heterocyclic structures, which are foundational in the development of pharmaceuticals and materials. For instance, studies have detailed the synthesis of new pyridothienopyrimidines, pyridothienotriazines, and pyridothienotriazepines through reactions involving similar structural precursors. These compounds have potential applications in medicinal chemistry due to their diverse biological activities (E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005).
Materials Science
In the realm of materials science, derivatives of pyridine and similar compounds have been used to synthesize new polyamides with promising thermal properties and solubility profiles. Such materials are of interest for applications in high-performance plastics and fibers, showcasing the versatility of pyridine derivatives in materials engineering (K. Faghihi, Zohreh Mozaffari, 2008).
Antimicrobial Activities
A significant area of research is the exploration of antimicrobial properties associated with thiazolidine and pyridine derivatives. Studies have synthesized and tested various derivatives for their efficacy against a range of bacterial and fungal pathogens. For example, some synthesized thiophene, thiazolyl-thiophene, and thienopyridine derivatives have shown good inhibitory activity against several cell lines, indicating their potential as lead compounds for the development of new antibiotics (A. Atta, E. Abdel‐Latif, 2021).
Propiedades
IUPAC Name |
3-(6-chloropyridine-2-carbonyl)-N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2S/c1-10(2)6-7-17-14(20)12-8-22-9-19(12)15(21)11-4-3-5-13(16)18-11/h3-5,10,12H,6-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZADAUBMFZKTJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CSCN1C(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloropyridine-2-carbonyl)-N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

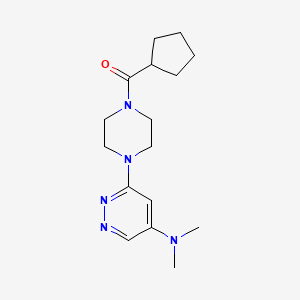

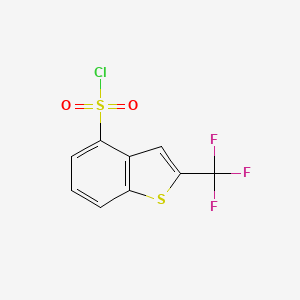
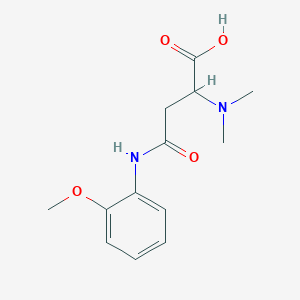
![ethyl 2-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2911722.png)
![[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2911724.png)
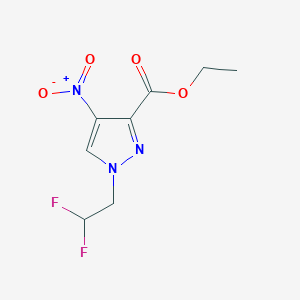
![N-(benzo[d][1,3]dioxol-5-yl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide](/img/structure/B2911727.png)
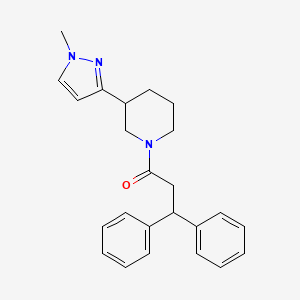
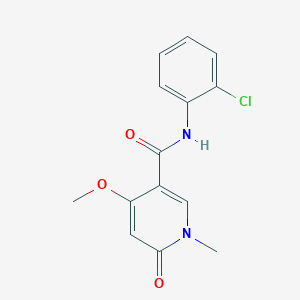

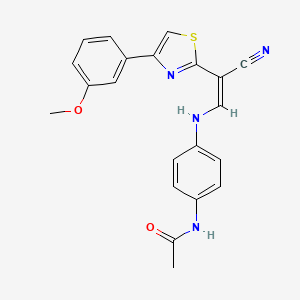
![5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2911732.png)
